molecular formula C22H17NO4S B2804945 N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide CAS No. 879766-05-9

N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide

Cat. No.: B2804945
CAS No.: 879766-05-9
M. Wt: 391.44
InChI Key: CJWYMDPVAHOQIS-UHFFFAOYSA-N
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Description

N-[3-(4-Methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is a synthetic heterocyclic compound featuring a chromen-4-one core fused with a thiophene carboxamide moiety. The chromenone scaffold (a flavone derivative) is substituted at position 3 with a 4-methoxyphenyl group and at position 8 with a methyl group, while the thiophene-2-carboxamide group is attached at position 2.

Properties

IUPAC Name

N-[3-(4-methoxyphenyl)-8-methyl-4-oxochromen-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4S/c1-13-5-3-6-16-19(24)18(14-8-10-15(26-2)11-9-14)22(27-20(13)16)23-21(25)17-7-4-12-28-17/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWYMDPVAHOQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CS3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of chromenone derivatives, characterized by a chromen-2-one backbone with a methoxyphenyl substituent and a thiophene carboxamide group. The structural features contribute to its lipophilicity and potential interactions with biological targets.

Property Description
Molecular Formula C22H17NO5S
Molecular Weight 397.44 g/mol
Solubility Soluble in organic solvents; limited solubility in water
Chemical Class Chromenone derivative

This compound exhibits several mechanisms that contribute to its biological activity:

  • Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicate that it induces apoptosis and cell cycle arrest, particularly in the G2/M phase, which is crucial for cancer treatment strategies .
  • Enzyme Inhibition : It has been reported to inhibit key enzymes involved in cancer progression and inflammation. For instance, it may interact with protein kinases or phosphatases that regulate cell proliferation and survival pathways .
  • Antioxidant Properties : The presence of the methoxy group enhances its antioxidant capacity, allowing it to scavenge free radicals and reduce oxidative stress within cells .

Anticancer Efficacy

A study evaluating the anticancer properties of thiophene carboxamide derivatives, including this compound, demonstrated promising results:

  • Cell Lines Tested : Hep3B (hepatocellular carcinoma) and MDA-MB-231 (triple-negative breast cancer).
  • IC50 Values : The compound exhibited IC50 values below 20 µg/mL against Hep3B cells, indicating potent cytotoxicity .

Case Studies

  • Study on Cell Cycle Arrest : A detailed analysis showed that treatment with this compound led to significant G2/M phase arrest in Hep3B cells, suggesting its potential as a chemotherapeutic agent .
  • Antioxidant Activity Assessment : In vitro assays using DPPH radical scavenging demonstrated that this compound possesses strong antioxidant properties, outperforming standard antioxidants like ascorbic acid .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, a comparative analysis with similar compounds was conducted:

Compound IC50 (µg/mL) Biological Activity
N-[3-(4-methoxyphenyl)-8-methylchromenone]15.5Anticancer against MDA-MB-231
N-[3-(4-fluorophenyl)-chromenone]12.0Antioxidant and anticancer
N-[3-(4-methoxyphenyl)-8-methyl-thiophene]18.0Moderate cytotoxicity

Scientific Research Applications

Anticancer Activity

Research indicates that N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancers. The mechanism of action appears to involve the induction of apoptosis and modulation of signaling pathways related to cell survival and proliferation.

Case Study:
In a study involving breast cancer cell lines, treatment with this compound resulted in a 70% reduction in cell viability at concentrations of 10 µM after 48 hours. The induction of apoptosis was confirmed through flow cytometry analysis, indicating its potential as an anticancer agent.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in various animal models. It significantly reduces inflammation markers such as TNF-alpha and IL-6, suggesting its therapeutic potential in treating inflammatory diseases.

ModelDose (mg/kg)Inflammation Reduction (%)Reference
Carrageenan-induced paw edema5045%
Complete Freund's Adjuvant10060%

These findings indicate that the compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. It scavenges free radicals and reduces oxidative stress in vitro, which is crucial for preventing cellular damage associated with various diseases.

Biochemical Pathways

The compound's interactions with biological targets are primarily through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. Its influence on biochemical pathways involves modulation of phenolic compounds, which are known for their antioxidant and anti-inflammatory properties.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Chromenone Core: Synthesized through condensation reactions.
  • Introduction of Methoxyphenyl Group: Achieved via electrophilic aromatic substitution.
  • Attachment of Thiophene Carboxamide: Final acylation with thiophene derivatives under basic conditions.

Comparison with Similar Compounds

Structural Analogues in Thiophene Carboxamide Derivatives

Several structurally related thiophene carboxamide derivatives (e.g., compounds 11 , 12 , 13 , and 15 in ) share the N-(4-methoxyphenyl)thiophene-3-carboxamide backbone but differ in substituents and functional groups:

Compound ID Substituents/Modifications Yield (%) Melting Point (°C) Key Features
11 2-Chlorophenyl aminoacetamido, cyano 66 156–158 Chloro substituent enhances electrophilicity
12 2-Nitrophenyl aminoacetamido, cyano 59 167–168 Nitro group increases polarity
13 3,4-Dimethoxyphenyl aminoacetamido, cyano 52 167–168 Dual methoxy groups improve solubility
15 Hydrazinocarbonyl, acetamido 84 >300 High melting point due to hydrogen bonding
Target Chromenone core, 8-methyl, thiophene-2-carboxamide N/A N/A Bicyclic system enhances rigidity

Key Observations :

  • The chromenone core in the target compound introduces rigidity and planar aromaticity, contrasting with the monocyclic thiophene systems in analogs. This may influence pharmacokinetic properties like membrane permeability .
  • The 4-methoxyphenyl group, common across analogs, contributes electron-donating effects, which may stabilize charge-transfer interactions in biological systems .

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